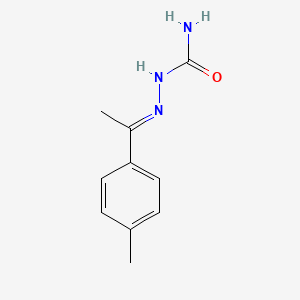
2-(1-(p-Tolyl)ethylidene)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(p-Tolyl)ethylidene)hydrazinecarboxamide, also known as 4’-Methylacetophenone semicarbazone, is a chemical compound with the molecular formula C10H13N3O . It has a molecular weight of 191.23 .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Applications De Recherche Scientifique
1. Chemical Synthesis and Structural Analysis
A study by Sennappan et al. (2020) focused on synthesizing a related compound, (E)-2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxamide, and its conversion to another molecule through C-demethylation and amino shift. This process was analyzed using various spectroscopic techniques, demonstrating the compound's potential in structural modification and analysis in chemical research (Sennappan, Skariyachan, Managutti, & Gunaga, 2020).
2. X-Ray Crystallography
The work by Abdel-Aziz et al. (2014) on a similar compound highlights the use of X-ray crystallography for structural determination. Their research involved synthesizing a related compound and analyzing its structure, providing insights into the compound's molecular configuration (Abdel-Aziz, Ghabbour, Al-rashood, & Fun, 2014).
3. Antimicrobial Activity
Research on related compounds has shown potential in antimicrobial applications. For instance, the study by Shambuling et al. (2015) involved synthesizing metal complexes derived from similar compounds and testing their antimicrobial efficacy. This indicates a potential research application of 2-(1-(p-Tolyl)ethylidene)hydrazinecarboxamide in developing antimicrobial agents (Shambuling, Nagesh, Sumangala, & Neelakanthayya, 2015).
4. Molecular Docking and Drug Discovery
The synthesis of related compounds and their evaluation through molecular docking studies, as seen in the work of Anbazhagan and Sankaran (2015), can be a key application in drug discovery. This approach helps in understanding the binding affinity and interaction of compounds with biological receptors, which is crucial in the design of new drugs (Anbazhagan & Sankaran, 2015).
5. Development of Chemosensors
Patil et al. (2014) developed a chemosensor using a structurally similar compound for the detection of Co(2+) ions in semi-aqueous media. This application demonstrates the potential of this compound in the development of sensitive and selective sensors for metal ions (Patil, Fegade, Sahoo, Singh, Marek, Singh, Bendre, & Kuwar, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
[(E)-1-(4-methylphenyl)ethylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7-3-5-9(6-4-7)8(2)12-13-10(11)14/h3-6H,1-2H3,(H3,11,13,14)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORDOKZAZGHLGC-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)N)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


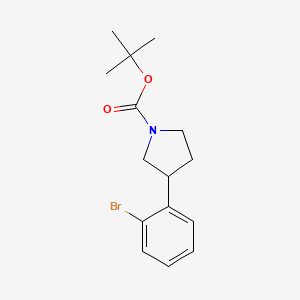



![3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3089994.png)
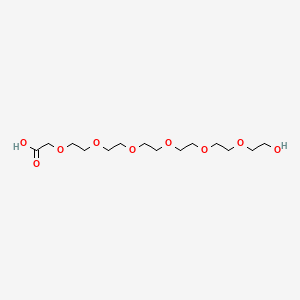

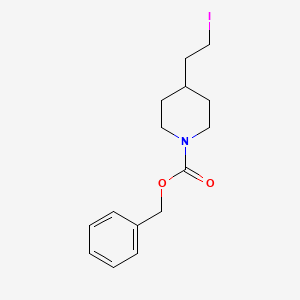



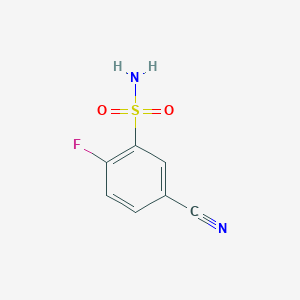
![N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B3090067.png)